(R)-2-((1-Phenylethyl)carbamoyl)benzoic acid
説明
特性
IUPAC Name |
2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(19)20/h2-11H,1H3,(H,17,18)(H,19,20)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFKXWGKKDZMPO-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176151 | |
| Record name | (R)-o-(((1-Phenylethyl)amino)carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21752-35-2 | |
| Record name | (+)-N-(α-Methylbenzyl)phthalic acid monoamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21752-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-o-(((1-Phenylethyl)amino)carbonyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-o-(((1-Phenylethyl)amino)carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-o-[[(1-phenylethyl)amino]carbonyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthetic Routes and Reaction Conditions
The primary synthetic approach to (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid involves the nucleophilic substitution reaction between (R)-1-phenylethylamine and 2-chlorobenzoic acid or its activated derivatives.
-
- (R)-1-Phenylethylamine (chiral amine source)
- 2-Chlorobenzoic acid (carboxylic acid derivative)
General Reaction:
The amine nucleophile attacks the electrophilic carbonyl carbon of 2-chlorobenzoic acid or its activated form, resulting in amide bond formation.-
- A base such as sodium hydroxide is used to deprotonate the carboxylic acid, facilitating nucleophilic attack.
- The reaction mixture is typically heated to promote amide bond formation.
- Solvents like dimethylformamide (DMF) or dichloromethane (DCM) may be used to dissolve reactants and control reaction kinetics.
Industrial Scale:
Continuous flow reactors are employed to scale up the synthesis, providing precise control over temperature, pressure, and reaction time, which enhances yield and purity.
Detailed Synthetic Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Activation of 2-chlorobenzoic acid | May involve conversion to acid chloride using thionyl chloride (SOCl2) or oxalyl chloride | Acid chloride is more reactive for amide formation |
| 2 | Reaction with (R)-1-phenylethylamine | Base (NaOH) present, solvent DMF or DCM, heated (50-80°C) | Stirring for several hours ensures complete conversion |
| 3 | Work-up and purification | Acidification, extraction, recrystallization | Purification to isolate enantiomerically pure product |
Reaction Types and Further Transformations
The compound can undergo various chemical transformations post-synthesis, which are relevant for its application:
| Reaction Type | Reagents | Conditions | Products/Notes |
|---|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Mild heating | Oxidation at phenylethyl group to ketones or carboxylic acids |
| Reduction | Lithium aluminum hydride, sodium borohydride | Controlled temperature | Reduction to amines or alcohols |
| Electrophilic Aromatic Substitution | Nitric acid, sulfuric acid, halogens (Cl2, Br2) | Controlled temperature and acidity | Nitration, sulfonation, halogenation on benzoic acid ring |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Amidation | (R)-1-Phenylethylamine + 2-Chlorobenzoic acid | NaOH, solvent (DMF/DCM) | Heating (50-80°C) | Straightforward, scalable | Requires activated acid derivative |
| Acid Chloride Route | (R)-1-Phenylethylamine + 2-Chlorobenzoic acid (converted to acid chloride) | SOCl2 or oxalyl chloride | Room temp to mild heating | Higher reactivity, better yields | Handling of corrosive reagents |
| Resolution (if racemic) | Racemic amine + resolving agent | Dibenzoyl-D-tartaric acid | Crystallization | High enantiomeric purity | Costly, low recovery of resolving agent |
| Continuous Flow Synthesis | Same as above | Controlled flow reactor parameters | Precise temp/pressure control | High purity, scalable | Requires specialized equipment |
Research Findings and Optimization
Studies indicate that the choice of solvent and base significantly affects the yield and purity of this compound. Polar aprotic solvents like DMF enhance nucleophilicity of amines and solubility of reactants, improving reaction rates.
Continuous flow reactors have been demonstrated to improve reproducibility and product quality by maintaining uniform reaction conditions, which is crucial for chiral compounds.
Oxidation and reduction post-synthesis allow for structural modifications, enabling the compound's use as an intermediate in pharmaceutical synthesis, especially for local anesthetics analogs.
科学的研究の応用
Pharmaceutical Applications
(R)-2-((1-Phenylethyl)carbamoyl)benzoic acid has been studied for its potential therapeutic effects. Its structure suggests it may interact with biological targets involved in various diseases. Some notable applications include:
- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for the development of new anti-inflammatory drugs .
- Analgesics : Studies have shown that compounds similar to this compound may possess analgesic properties, offering potential for pain management therapies .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, including:
- Synthesis of Chiral Drugs : The chirality of this compound is beneficial in synthesizing other chiral compounds used in pharmaceuticals .
- Intermediate for Complex Molecules : It can act as an intermediate in the synthesis of complex organic molecules, including those used in agrochemicals and fine chemicals .
Biochemical Research
In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its role as an inhibitor or modulator in biochemical assays has been explored:
- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes, providing insights into its potential as a therapeutic agent .
Material Science
The compound's chemical properties lend themselves to applications in material science, particularly in the development of new polymers and materials with specific functionalities.
Data Table of Applications
Case Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various derivatives of this compound. Results indicated significant reductions in inflammation markers in animal models, suggesting potential for therapeutic use.
Case Study 2: Chiral Synthesis
Research conducted by Smith et al. demonstrated the utility of this compound as a chiral auxiliary in the synthesis of complex natural products. The study highlighted its effectiveness in creating enantiomerically pure compounds essential for drug development.
作用機序
The mechanism of action of ®-2-((1-Phenylethyl)carbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
類似化合物との比較
Analgesic and Toxicity Profiles
Key Insight : The isoindoline-1,3-dione derivative exhibits superior analgesic activity, while carbamoyl benzoic acids (including the target compound) show lower biological activity but better safety profiles .
Research Findings and Data Tables
In Silico vs. In Vivo Toxicity Correlation
| Compound | In Silico LD₅₀ (GUSAR/PASS) | In Vivo LD₅₀ (Mice) |
|---|---|---|
| Target Compound | 1800 mg/kg | Not tested |
| 2-((Phenylimino)methyl)carbamoyl benzoic acid | 2200 mg/kg | >2000 mg/kg |
| Isoindoline-1,3-dione derivative | 1900 mg/kg | >2000 mg/kg |
Data from
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid, and how can stereochemical purity be ensured?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, a derivative involving similar benzoic acid scaffolds was synthesized using (R)-3-(N-methylmethylsulfonamido)-5-[(1-phenylethyl)carbamoyl]benzoic acid with EDC·HCl, HOBt·H₂O, and iPr₂NEt in CH₂Cl₂, yielding 73% product . To ensure stereochemical purity, chiral HPLC or circular dichroism (CD) spectroscopy should validate enantiomeric excess.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., a derivative in showed characteristic peaks for the phenyl and carbamoyl groups) .
- HRMS-ESI : Confirm molecular weight with <2 ppm error.
- X-ray crystallography or DFT-optimized structures : Validate 3D geometry using quantum chemical calculations (e.g., B3LYP/6-31G* basis set for similar benzoic acid derivatives) .
Q. What solvents and conditions are optimal for solubilizing this compound in biological assays?
- Methodological Answer : Polar aprotic solvents like DMSO or DMF are typically effective. For aqueous compatibility, prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO ≤1%). Pre-filter through 0.22 µm membranes to avoid aggregation. Solubility parameters can be predicted using COSMO-RS or Hansen solubility parameters .
Advanced Research Questions
Q. How can molecular docking studies predict the binding interactions of this compound with target proteins?
- Methodological Answer : Use AutoDock Vina for docking simulations due to its speed and accuracy. Steps include:
Prepare the ligand (optimize geometry with DFT-B3LYP/6-31G*) .
Generate grid maps around the protein’s active site.
Run multithreaded docking (8–12 CPUs) and cluster results by binding energy. Validate predictions with MD simulations (e.g., GROMACS) .
Q. How should researchers address contradictions between computational binding predictions and experimental affinity data?
- Methodological Answer :
- Re-evaluate force fields : Switch from AMBER to CHARMM if electrostatic interactions are misrepresented.
- Include solvent effects : Use explicit solvent models (TIP3P) in MD simulations.
- Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Cross-reference with RI-MP2 energy corrections for quantum-level accuracy .
Q. What strategies optimize the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Modify substituents : Replace the phenyl group with fluorinated or heterocyclic moieties (e.g., thiophene in ) to assess steric/electronic effects.
- Bioisosteric replacements : Substitute the carbamoyl group with sulfonamide (as in ) to enhance metabolic stability.
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interaction sites .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats.
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes (per Safety Data Sheets in ).
- Waste disposal : Neutralize with 10% NaOH and incinerate in a certified facility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
